molecular formula C8H16ClNO B2561261 [(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride CAS No. 2253630-87-2

[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride

Cat. No. B2561261
CAS RN: 2253630-87-2
M. Wt: 177.67
InChI Key: NNPXBLGBSDMHDX-COMQYEOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate the endocannabinoid system and its effects on the body.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have focused on preparing this fundamental structure in a stereoselective manner. While many approaches involve enantioselective construction of an acyclic starting material, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

properties

IUPAC Name

[(1R,5S,6S,7S)-7-amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-3-1-2-5(6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXBLGBSDMHDX-COMQYEOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@@H]([C@H]2CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride

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